Cinnamoyl tryptamine
Description
Significance of Indole (B1671886) Alkaloids in Biological Systems
Indole alkaloids are a vast and diverse class of over 4,100 known compounds, characterized by the presence of an indole ring system. wikipedia.orgnumberanalytics.com This structural motif is derived from the amino acid tryptophan. wikipedia.org These compounds are found across a wide range of organisms, including plants, fungi, and animals, and exhibit a remarkable array of physiological activities. numberanalytics.com
The biological importance of indole alkaloids is tied to their structural complexity, which allows for interaction with various biological targets. numberanalytics.com Many act on the central and peripheral nervous systems, often due to their structural similarity to neurotransmitters like serotonin (B10506). wikipedia.org For instance, tryptamines such as psilocybin and DMT are agonists of serotonin 5-HT2A receptors. wikipedia.org The diverse biological activities of indole alkaloids have led to their use in medicine; notable examples include the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug reserpine. numberanalytics.comnumberanalytics.com The study of these compounds has been crucial in the development of natural products chemistry, driving new synthetic strategies and shedding light on complex biosynthetic pathways. numberanalytics.com
Role of Phenylpropanoids in Plant Metabolism and Defense
Phenylpropanoids are a large group of plant-specialized metabolites synthesized from the amino acid phenylalanine. oup.com They are central to a plant's interaction with its environment and play multifaceted roles in growth, development, and defense. frontiersin.org
The functions of phenylpropanoids are diverse:
Structural Support: They are precursors to lignin, a complex polymer that strengthens plant cell walls, providing physical rigidity and a barrier against pathogens. oup.comfrontiersin.org
Defense Mechanisms: Phenylpropanoids act as a crucial part of the plant's immune system. mdpi.comnih.gov They can function as phytoalexins (compounds produced in response to infection) or phytoanticipins (constitutively present defense compounds) that are toxic to microbes and herbivores. frontiersin.orgmdpi.com Their accumulation at infection or wound sites provides a chemical barrier. mdpi.comnih.gov
Signaling Molecules: Some phenylpropanoids are involved in local and systemic signaling pathways that activate broader plant defense responses. frontiersin.orgfrontiersin.org
Other Roles: They also contribute to pigmentation in flowers to attract pollinators and protect the plant from UV radiation. mdpi.com
Classification and Structural Features of Cinnamoyl Tryptamine (B22526)
Cinnamoyl tryptamine is classified as an amide, specifically a hydroxycinnamoyl amide or phenolamide. These compounds are formed by the condensation of a hydroxycinnamic acid (like cinnamic acid) with a monoamine or polyamine. researchgate.net In the case of this compound, the amine is tryptamine.
The molecule's structure consists of two main parts joined by an amide linkage:
An indole moiety: Derived from tryptamine. smolecule.com
A cinnamoyl group: Derived from cinnamic acid. smolecule.com
The systematic name for the trans isomer is (2E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide. jst.go.jp
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O |
| Molecular Weight | 290.366 g/mol |
| InChI Key | YSNGDZDGGGVGHU-ZHACJKMWSA-N |
| SMILES | O=C(NCCc1c[nH]c2ccccc12)/C=C/c1ccccc1 |
Overview of Research Trajectories for this compound
Research on this compound, while more limited compared to its parent compounds, has explored several areas of interest, primarily focusing on its biological activities.
Plant Defense: Studies suggest that this compound plays a role in plant defense mechanisms. For example, its production in rice has been observed to increase following fungal infection, indicating it may function as a phytoalexin to inhibit fungal growth. smolecule.com It is considered a type of phenolamide phytoalexin. smolecule.com
Biological Marker: The presence and concentration of this compound can vary between plant species. This suggests its potential use as a chemotaxonomic marker to aid in plant identification and classification. smolecule.com
Pharmacological and Cosmetic Potential: Limited research has investigated the pharmacological properties of this compound. Studies have noted its potential as an antimicrobial agent and its efficacy as a skin-whitening agent due to its ability to inhibit melanin (B1238610) production. smolecule.com Chemo-enzymatic processes have been developed for its synthesis, highlighting its potential as an ingredient in cosmetics. unimi.it Some research has also explored the effects of this compound and related derivatives on the production of proinflammatory cytokines, though its activity in this area was found to be weak compared to similar compounds. nih.gov
Compound Index
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Ajmalicine |
| Caffeic acid phenethyl ester |
| Cinnamic acid |
| This compound |
| DMT (Dimethyltryptamine) |
| Ergotamine |
| Gramine |
| Harmaline |
| Harmine |
| Ibogaine |
| Lignin |
| Lysergic acid |
| Melatonin |
| Methyl cinnamate (B1238496) |
| N-(p-coumaroyl)serotonin |
| N-(p-coumaroyl)tryptamine |
| N-(trans-cinnamoyl)serotonin |
| Paspalic acid |
| Phenylalanine |
| Physostigmine |
| Psilocin |
| Psilocybin |
| Reserpine |
| Secologanin |
| Serotonin |
| Strictosidine |
| Strychnine |
| Tryptamine |
| Tryptophan |
| Vinblastine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNGDZDGGGVGHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
212707-61-4 | |
| Record name | Cinnamoyl tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMOYL TRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biological Context
Distribution of Cinnamoyl Tryptamine (B22526) in Plant Species
Cinnamoyl tryptamine is among the various alkaloids found in certain Acacia species. smolecule.com Research into the phytochemical composition of Acacia has revealed the presence of numerous secondary metabolites, including tryptamines and other alkaloids. researchgate.net While some studies have focused on psychoactive alkaloids in Acacia, the genus is known for a wide array of chemical compounds. researchgate.netwikipedia.org
N-(trans-cinnamoyl)tryptamine has been isolated from the roots of Oryza sativa L. tandfonline.com It is considered a phytoalexin in rice, a substance produced by plants to defend against fungal infections. smolecule.comnih.gov The production of this compound in rice can be induced by pathogen infection and certain plant hormones, suggesting its role in the plant's defense response. nih.govacs.orgfigshare.com Studies have shown that the levels of this and other phenylamides can vary in different parts of the rice plant, such as the leaves and seeds. oup.com
The compound has also been found in Solanum melongena, commonly known as eggplant. dntb.gov.uanih.gov Research has identified several phenolic amides, including this compound derivatives, in the roots of this plant. mdpi.comcapes.gov.br
Organic extracts from the leaves of Miliusa cuneata have been shown to contain N-trans-cinnamoyltyramine and related compounds. mdpi.comresearchgate.net
Studies of the methanol (B129727) extract of Conchocarpus gaudichaudianus stems have led to the isolation of N-trans-cinnamoyltyramine. mdpi.comresearchgate.net
N-trans-cinnamoyltyramine has been isolated from the roots of Aristolochia yunnanensis, a plant used in traditional Chinese medicine. mdpi.comresearchgate.net
Role of this compound in Plant Physiology and Defense Mechanisms
This compound and other related phenylamides are integral to how plants respond to various environmental challenges. Their roles are multifaceted, ranging from direct antimicrobial action to reinforcing cellular structures against physical and biological threats.
Phytoalexin Activity in Response to Fungal Infection
Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at the site of infection by pathogenic microorganisms. This compound has been identified as a phytoalexin in several plant species, including rice and barley. nih.govnih.gov Research indicates that the production of this compound increases in response to fungal infections, suggesting its role in deterring fungal growth. smolecule.com For instance, in rice leaves infected with the blast fungus Magnaporthe oryzae or the brown spot fungus Bipolaris oryzae, there is an accumulation of various phenylamides, including this compound. nih.gov
Studies have demonstrated the direct antifungal properties of this compound. For example, it has been shown to inhibit the mycelial growth of B. oryzae. nih.govfrontiersin.org This inhibitory action is a key characteristic of phytoalexins, which contribute to the plant's ability to limit the spread of fungal pathogens.
Contribution to Plant Defense Against Pathogens
Beyond its direct antifungal activity, this compound contributes to a broader defense strategy against a range of pathogens. These compounds are part of a group of defense-related phenolics that accumulate in response to both biotic and abiotic stresses. nih.gov In rice, UV-induced phenylamides, including N-trans-cinnamoyltryptamine, have demonstrated antimicrobial activity against various rice fungal and bacterial pathogens. mdpi.com This suggests that these compounds are part of a general defense response.
The accumulation of hydroxycinnamic acid amides (HCAAs), such as this compound, has been linked to enhanced resistance against various plant pathogens. nih.gov These molecules can be deposited in the cell walls of lesion tissues in rice, reinforcing them against pathogen attack. frontiersin.org In barley, the accumulation of tryptamine derivatives has been noted in response to infection by Fusarium culmorum, the fungus that causes Fusarium root rot. researchgate.net
| Pathogen | Plant | Effect of this compound |
| Bipolaris oryzae (Rice brown spot fungus) | Rice | Inhibition of mycelial growth. nih.govfrontiersin.org |
| Magnaporthe oryzae (Rice blast fungus) | Rice | Accumulation in infected leaves. nih.gov |
| Burkholderia glumae (Bacterial grain rot) | Rice | Antibacterial activity. frontiersin.org |
| Xanthomonas oryzae pv. oryzae (Bacterial blight) | Rice | Antibacterial activity. frontiersin.org |
| Fusarium culmorum (Fusarium root rot) | Barley | Accumulation of tryptamine derivatives in response to infection. researchgate.net |
Accumulation Under Environmental Stress Conditions
The synthesis and accumulation of this compound are not limited to pathogen attacks. Plants also produce these compounds in response to various abiotic stressors, most notably ultraviolet (UV) radiation. nih.govfrontiersin.org UV irradiation can cause significant damage to plant DNA and photosynthetic tissues. frontiersin.org In response, rice leaves accumulate several phenylamides, including N-trans-cinnamoyl tryptamine, as a protective measure. frontiersin.org
This response is not unique to UV stress. Other abiotic stresses, such as elevated temperatures and ozone levels, have been shown to induce the accumulation of HCAAs in barley. frontiersin.org These compounds, acting as effective free radical scavengers and antioxidants, can help mitigate the oxidative burst in plants induced by various environmental stressors. nih.gov A recent study identified the transcription factor OsMYB44 as a regulator of tryptamine accumulation in rice under UV-B stress, further highlighting the genetic basis of this response. nih.gov
Interaction with Plant Metabolic Pathways
The biosynthesis of this compound is a clear example of the intricate network of metabolic pathways within a plant. Its production involves the convergence of two major pathways: the shikimate pathway, which produces tryptophan, and the phenylpropanoid pathway, which provides the cinnamic acid derivative.
Tryptophan is first converted to tryptamine by the enzyme tryptophan decarboxylase (TDC). frontiersin.org The cinnamic acid moiety is activated to cinnamoyl-CoA. mdpi.com The final step is the condensation of tryptamine and cinnamoyl-CoA, a reaction catalyzed by an N-hydroxycinnamoyltransferase (THT) enzyme. mdpi.comresearchgate.net In rice, specific tryptamine benzoyltransferases and hydroxycinnamoyltransferases have been identified that are involved in the synthesis of these phenylamides. nih.gov
The regulation of these pathways is complex. For instance, while some HCAAs are induced by phytohormones like jasmonic acid and ethylene (B1197577), the production of this compound in rice does not appear to be induced by specific phytohormones, suggesting a distinct regulatory mechanism. frontiersin.org Furthermore, studies in barley have shown that the expression of certain THT genes is significantly upregulated in response to fungal infection, leading to the accumulation of related phytoalexins. nih.govmdpi.com Deuterium-labeling experiments have confirmed that N-cinnamoyl tryptamine serves as a precursor for the synthesis of other defense compounds, such as triticamides, in barley. nih.govresearchgate.netmdpi.com This demonstrates its role as a key intermediate in a broader defensive metabolic cascade.
Biosynthesis of Cinnamoyl Tryptamine
Precursor Pathways
The journey to cinnamoyl tryptamine (B22526) begins with the synthesis of its fundamental building blocks, which are derived from primary metabolism.
The shikimate pathway is a crucial and highly conserved metabolic route found in plants, bacteria, fungi, and algae, but not in mammals. frontiersin.orgwikipedia.org It serves as the primary route for the biosynthesis of the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgwikipedia.orgoup.com This seven-step pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), two intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate. rsc.orgbioone.org Chorismate is a vital branch-point intermediate. bioone.org From chorismate, separate branches of the pathway lead to the production of phenylalanine and tyrosine, which are essential precursors for a vast array of secondary metabolites, including the cinnamic acid portion of cinnamoyl tryptamine. frontiersin.orgbioone.org The pathway is a high-flux route, with estimates suggesting that over 20% of the carbon fixed by plants flows through it. oup.com
The tryptamine moiety of this compound is synthesized from the aromatic amino acid L-tryptophan. This conversion is catalyzed by the enzyme Tryptophan Decarboxylase (TDC; EC 4.1.1.28). ontosight.aimdpi.commelatonin-research.net TDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the removal of a carboxyl group from tryptophan, yielding tryptamine and carbon dioxide. ontosight.aimelatonin-research.net This reaction is a critical step that diverts tryptophan from primary metabolism into the biosynthesis of various indole (B1671886) alkaloids and other specialized metabolites. frontiersin.org TDC enzymes have been identified and characterized in numerous plant species, including Catharanthus roseus (Madagascar periwinkle) and Oryza sativa (rice). frontiersin.orgnih.gov While many plants possess a single TDC gene, some, like rice, have multiple, indicating a complex regulation of tryptamine biosynthesis. frontiersin.org Studies have shown that TDC exhibits specificity for L-tryptophan and does not typically act on other aromatic amino acids like phenylalanine or tyrosine. mdpi.com
The second precursor, cinnamic acid, is generated from L-phenylalanine in a key reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24). wikipedia.orgtandfonline.com This enzyme performs a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.orgtandfonline.com This step is widely regarded as the gateway from primary metabolism (phenylalanine synthesis) to the vast phenylpropanoid pathway. wikipedia.orgtaylorandfrancis.com The phenylpropanoid pathway is responsible for synthesizing a multitude of compounds, including flavonoids, lignin, and hydroxycinnamic acids. wikipedia.orgashs.org PAL activity is often induced by various environmental stimuli, such as pathogen attack, UV light, and wounding, highlighting its importance in plant defense and stress responses. wikipedia.org
Enzymatic Conjugation Mechanisms
Once the precursors tryptamine and an activated form of cinnamic acid are available, they are joined together by a specific class of enzymes.
Before cinnamic acid can be conjugated to tryptamine, it must first be activated. This activation is typically performed by 4-Coumaroyl-CoA Ligase (4CL; EC 6.2.1.12). pnas.orgoup.com 4CL enzymes catalyze the formation of a high-energy thioester bond between the carboxyl group of a hydroxycinnamic acid (like p-coumaric acid, caffeic acid, or ferulic acid) and Coenzyme A (CoA), in an ATP-dependent reaction. pnas.orgnih.gov This results in the formation of an activated hydroxycinnamoyl-CoA ester, such as cinnamoyl-CoA or p-coumaroyl-CoA. oup.comnih.gov
The subsequent transfer of the activated cinnamoyl group to an amine is carried out by enzymes from the BAHD acyltransferase family. frontiersin.org A well-studied example that demonstrates this mechanism is Hydroxycinnamoyl-CoA:Serotonin (B10506) N-(hydroxycinnamoyl)transferase (CaHCTT) from pepper (Capsicum annuum). nih.gov While its primary substrate is serotonin, this enzyme exemplifies the transferase activity required for amide bond formation. nih.govusp.br It catalyzes the transfer of a hydroxycinnamoyl group from its CoA ester to the amine group of serotonin. nih.gov This enzymatic action is crucial for the synthesis of various hydroxycinnamic acid amides.
The specific enzyme responsible for the final step in this compound biosynthesis is a Tryptamine N-Hydroxycinnamoyl Transferase (THT). These enzymes catalyze the conjugation of an activated hydroxycinnamoyl-CoA with tryptamine to form the corresponding N-hydroxythis compound. uniprot.orgnih.gov
Research on THTs from various plants, such as rice (Oryza sativa), has revealed details about their function and specificity. The enzyme OsTHT1 from rice, for example, catalyzes the transfer of an acyl group from p-coumaroyl-CoA to tryptamine to produce coumaroyl tryptamine. uniprot.org This enzyme can also utilize other acyl donors like caffeoyl-CoA and, to a lesser extent, benzoyl-CoA. uniprot.org It also accepts other amine substrates, including serotonin and tyramine, demonstrating a degree of substrate flexibility, which is common among BAHD acyltransferases. uniprot.orgnih.gov The specificity of these transferases is a key determinant of the profile of hydroxycinnamic acid amides produced in a particular plant species. nih.govoup.com For instance, studies on chimeric enzymes created from pepper THT and SHT (Serotonin N-hydroxycinnamoyltransferase) have shown that a specific region of the protein is critical for determining amine substrate specificity. nih.gov
Regulation of Biosynthesis in Plants
The production of this compound in plants is a finely tuned process, governed by a complex interplay of internal signaling molecules and genetic regulators. This regulation ensures that the compound is synthesized in response to specific developmental cues and environmental challenges. The control mechanisms primarily operate at the hormonal and transcriptional levels, influencing the expression of genes that encode the biosynthetic enzymes of the phenylpropanoid and tryptamine pathways.
Hormonal Regulation and Signaling Pathways
Phytohormones are crucial signaling molecules that modulate a wide array of physiological processes in plants, including the synthesis of secondary metabolites like this compound. researchgate.net The biosynthesis of hydroxycinnamic acid amides (HCAAs), the chemical class to which this compound belongs, is known to be influenced by several hormonal signaling pathways, particularly those involved in plant defense and stress responses. frontiersin.org
Jasmonic Acid (JA) and Ethylene (B1197577) (ET): The jasmonate and ethylene signaling pathways are central to the regulation of HCAA biosynthesis. frontiersin.org Jasmonic acid and its volatile derivative, methyl jasmonate (MeJA), are well-documented inducers of the phenylpropanoid pathway. plos.orgfrontiersin.org MeJA treatment has been shown to enhance the activity of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which are essential for producing the cinnamoyl moiety. frontiersin.org The accumulation of HCAAs in response to pathogen infection often relies on JA and ET signaling, which can act cooperatively. frontiersin.org These hormones trigger a cascade that leads to the activation of transcription factors controlling the expression of biosynthetic genes. frontiersin.org For instance, MYC2, a master regulator in the JA signaling pathway, plays a significant role in MeJA-mediated disease resistance, which involves the production of such defensive compounds. frontiersin.org
Auxins and Cytokinins: Other plant hormones, including auxins and cytokinins, also play a role in regulating secondary metabolism, although their specific effects on this compound are less direct. researchgate.netneliti.comscirp.org Auxins, such as indole-3-acetic acid (IAA), are known to modulate the biosynthesis of various secondary metabolites. asm.org In some cases, auxin has been found to downregulate genes involved in the production of tryptamine-derived alkaloids. researchgate.net Given that tryptamine is a direct precursor to this compound, auxin levels could potentially influence its availability. researchgate.net Cytokinins are also recognized for their ability to affect the production of bioactive compounds in plants. neliti.com
It is important to note that the hormonal regulation of HCAAs can be highly specific. A study in rice observed that while some HCAAs were induced by certain phytohormones, the levels of this compound did not change, suggesting that its regulation may be distinct or dependent on the plant species and specific conditions. frontiersin.org
Table 1: Hormonal Influence on the Precursors
| Hormone/Signaling Molecule | Pathway/Metabolite Affected | General Effect |
|---|---|---|
| Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Phenylpropanoid Pathway, HCAA Biosynthesis | Generally inductive; enhances enzyme activity (PAL, C4H, 4CL) and accumulation of HCAAs. frontiersin.orgplos.orgfrontiersin.org |
| Ethylene (ET) | HCAA Biosynthesis | Inductive, often works synergistically with Jasmonic Acid to increase HCAA levels in response to stress. frontiersin.org |
| Auxin (e.g., IAA) | Tryptamine-derived Alkaloid Biosynthesis | Can be regulatory; some studies show downregulation of genes for tryptamine-derived compounds. asm.orgresearchgate.net |
| Cytokinin | General Secondary Metabolism | Regulatory; known to influence the production of various bioactive compounds. neliti.comscirp.org |
Synthetic Methodologies and Derivative Synthesis
Traditional Chemical Synthesis Routes
The most conventional approach to synthesizing cinnamoyl tryptamine (B22526) relies on the formation of an amide bond between tryptamine and a cinnamoyl derivative. This method is a staple of organic synthesis, valued for its reliability and straightforward application.
The traditional synthesis of cinnamoyl tryptamine is achieved through the acylation of tryptamine with cinnamoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.org The base, typically an aqueous solution of sodium hydroxide or a tertiary amine like pyridine, serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. organic-chemistry.orgwikipedia.org The neutralization of this acid is crucial as it prevents the protonation of the unreacted tryptamine, which would otherwise render it non-nucleophilic and halt the reaction, thereby diminishing the final yield. organic-chemistry.org
The reaction is often performed in a two-phase solvent system, consisting of water and an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org The base resides in the aqueous phase, while the reactants and the final amide product remain in the organic phase. wikipedia.org
Reaction Scheme: Tryptamine + Cinnamoyl Chloride → this compound + HCl
Optimizing the Schotten-Baumann reaction is critical for maximizing the yield and purity of the resulting amide while minimizing side reactions, such as the hydrolysis of the cinnamoyl chloride. cam.ac.uk Key parameters for optimization include the choice of base, solvent, reaction temperature, and the rate of addition of the acyl chloride.
Recent studies have focused on optimizing the Schotten-Baumann reaction by transitioning from traditional batch processes to continuous flow systems. cam.ac.uk This modern approach allows for superior control over reaction parameters, leading to improved yields and safety. For instance, the use of flow chemistry can suppress the undesired hydrolysis of the electrophile and safely manage the generation of gaseous HCl. cam.ac.uk Multi-objective Bayesian optimization has been employed to fine-tune these flow reactions, simultaneously maximizing space-time-yield and minimizing the E-factor (a measure of environmental impact). cam.ac.ukresearchgate.net This sophisticated optimization has successfully identified optimal reaction conditions with a minimal number of experiments. cam.ac.uk
| Parameter | Traditional Batch Conditions | Optimized Flow Conditions |
| Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, mixing, and heat transfer. |
| Side Reactions | Prone to hydrolysis of acyl chloride. cam.ac.uk | Hydrolysis can be effectively suppressed. cam.ac.uk |
| Safety | Generation of HCl gas can be problematic on a larger scale. researchgate.net | Safer handling of gas generation. cam.ac.uk |
| Optimization | Typically empirical and time-consuming. | Amenable to rapid, algorithm-driven optimization (e.g., Bayesian). cam.ac.uk |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis represents a powerful and sustainable alternative to purely chemical methods. By combining chemical steps with highly selective biocatalytic transformations, these approaches can lead to more efficient and environmentally friendly processes.
A two-step, continuous flow-based chemo-enzymatic process has been successfully developed for the multi-gram preparation of cinnamoyl tryptamines. researchgate.net This innovative method integrates a chemical reaction with a subsequent enzymatic reaction in a continuous flow system, enhancing automation and efficiency. researchgate.net
In this process, the first step involves a chemical reaction to produce the necessary acyl donor. The second, crucial step is the enzymatic amidation reaction. The use of a flow platform is particularly advantageous as it allows for the compartmentalization of incompatible chemical and biological catalysts and facilitates in-line work-up and purification, which can include the recovery and reuse of unreacted substrates. researchgate.netwhiterose.ac.uk This integrated approach not only improves yield but also represents a more sustainable and cost-effective manufacturing strategy. researchgate.net
The key to the chemo-enzymatic synthesis of this compound is the use of a robust biocatalyst. The acyl transferase from Mycobacterium smegmatis (MsAcT) has emerged as a highly effective enzyme for this purpose. researchgate.netnih.gov MsAcT displays extraordinary activity in a wide array of reactions, including amidation, and can function in both aqueous and organic solvents. nih.govunimi.it
For the synthesis of cinnamoyl tryptamines, MsAcT is immobilized on a solid support (such as glyoxyl-agarose beads) and packed into a bioreactor. researchgate.netwhiterose.ac.uk This immobilization enhances the enzyme's stability, particularly in organic solvents, and allows for its reuse over multiple reaction cycles. whiterose.ac.ukresearchgate.net The enzymatic step is highly efficient, achieving good yields in remarkably short reaction times. researchgate.net
Performance of Immobilized MsAcT in this compound Synthesis researchgate.net
| Parameter | Value |
| Enzyme | Immobilized Mycobacterium smegmatis Acyl Transferase (imm-MsAcT) |
| Reaction Time | 15 minutes |
| Yield | 58-70% |
| System | Continuous flow bioreactor |
This chemo-enzymatic strategy highlights the potential of biocatalysis to create efficient, green, and scalable routes for the production of high-value amides. rsc.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become a valuable tool in modern organic chemistry for accelerating reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net
In the context of amide synthesis, microwave irradiation can significantly intensify the acylation process. For example, a microwave-assisted N-acylation procedure using cyanuric chloride as a coupling reagent was developed for the synthesis of complex amides. This method reduced the total processing time from approximately two days to just 10 minutes, while also significantly improving product yields. nih.gov In other studies involving the acylation of aminothiophenes with acid chlorides, microwave-assisted synthesis provided higher yields (71-88%) in just 25 minutes, compared to conventional heating which required 4-12 hours and yielded only 8-50%. researchgate.net
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the general principles and documented successes in related acylation reactions suggest it is a highly promising and efficient method for its preparation. The rapid and controlled heating provided by microwave technology is well-suited to drive the amide bond formation to completion quickly and with high efficiency. nih.gov
Comparison of Conventional vs. Microwave-Assisted Acylation researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 4-12 hours | 8-50% |
| Microwave Irradiation | 25 minutes | 71-88% |
Design and Synthesis of this compound Derivatives
The synthesis of this compound derivatives involves creating a hybrid structure that combines the pharmacophoric features of both tryptamine and cinnamic acid. This approach aims to develop novel compounds with potential therapeutic applications by leveraging the biological activities associated with each moiety.
Cinnamic Acid-Tryptamine Hybrids
The design and synthesis of cinnamic acid-tryptamine hybrids have been explored as a strategy for developing new therapeutic agents, particularly for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net These hybrid molecules are typically synthesized by creating an amide linkage between the tryptamine scaffold and various substituted cinnamic acids. nih.gov The rationale is that the tryptamine and cinnamoyl groups can interact with key biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease. researchgate.net
A series of these hybrids demonstrated inhibitory activity against both AChE and BChE. nih.gov The potency of these compounds varied depending on the substitution pattern on the cinnamic acid ring. For instance, compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) was identified as the most potent AChE inhibitor with an IC50 value of 11.51 μM. nih.govnih.gov In contrast, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) showed the best inhibitory activity against BChE, with an IC50 of 1.95 μM. nih.govnih.gov Another study found that a different hybrid, compound 7d , was a highly potent and selective inhibitor of BChE, exhibiting an IC50 value of 0.55 ± 0.04 μM, which was 14 times more potent than the standard drug donepezil (B133215). nih.gov
| Compound ID | Target Enzyme | IC50 Value (μM) |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) | Acetylcholinesterase (AChE) | 11.51 nih.govnih.gov |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | Butyrylcholinesterase (BChE) | 1.95 nih.govnih.gov |
| Compound 7d | Butyrylcholinesterase (BChE) | 0.55 ± 0.04 nih.gov |
| Donepezil (Standard) | Butyrylcholinesterase (BChE) | 7.79 ± 0.81 nih.gov |
This table presents the inhibitory concentrations (IC50) of select cinnamic acid-tryptamine hybrids against cholinesterase enzymes.
Substituted Cinnamoyl Amides of Biogenic Monoamines
The synthesis of cinnamoyl amides extends beyond tryptamine to include a range of other biogenic monoamines such as serotonin (B10506), dopamine, tyramine, and vanillylamine. jst.go.jp The general synthetic approach involves the condensation of substituted cinnamic acids (like caffeic acid, ferulic acid, and p-coumaric acid) with these amines. jst.go.jp Standard peptide chemistry methods are often employed, utilizing coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent system. jst.go.jp For certain precursors, such as caffeic acid, protective groups may be required during synthesis, followed by a de-protection step to yield the final amide. jst.go.jp
These synthetic efforts have produced a variety of substituted cinnamoyl amides for evaluation of their biological properties, including antioxidant potential and inhibitory effects on monoamine oxidase (MAO). jst.go.jpresearchgate.net A series of amides derived from cinnamic acid and its analogs were synthesized and assessed for their ability to inhibit MAO-A and MAO-B. nih.gov The results showed that compounds 9, 10, 11, 15, and 17-22 were potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov This highlights the potential of modifying both the cinnamic acid and the biogenic amine components to tune the biological activity of the resulting amides. jst.go.jpnih.gov
Novel Tryptamine Derivatives for Biological Evaluation
Researchers have synthesized novel tryptamine derivatives for biological screening, particularly as potential antitumor agents. nih.govunibo.itnih.gov In one study, five new tryptamine derivatives were created, featuring either an azelayl chain or a 1,1,1-trichloroethyl group attached to the tryptamine core. nih.govunibo.itnih.gov The synthesis of hybrids containing the azelaoyl moiety involved preparing an acyl chloride derivative from azelaic acid monomethyl ester, which was then reacted with tryptamine. nih.gov
The biological evaluation of these compounds against various cancer cell lines revealed significant activity. nih.govunibo.it For example, a compound combining tryptamine with 1,1,1-trichloroethyl and 2-aminopyrimidinyl groups (referred to as compound 9 ) was identified as the most active compound against hematological cancer cell lines, with IC50 values ranging from 0.57 to 65.32 μM. nih.govunibo.itnih.gov Another derivative, compound 13 , which links the tryptamine scaffold to an azelayl moiety, was active against hematological cancer cells and showed high selectivity and toxicity for the HT29 solid tumor cell line (IC50 = 0.006 µM). nih.govunibo.itnih.govresearchgate.net In contrast, compound 14 was highly toxic to all tested solid tumor lines (IC50 0.0015–0.469 µM) but lost activity against leukemic lines. nih.govunibo.itnih.govresearchgate.net In a separate investigation, a series of (S)-tryptamine derivatives with an aryl sulfonamide unit were synthesized, with compound 6ag showing the most potent anticancer activity (IC50 values of 16.5-18.7 μM) across four different cancer cell lines. nih.gov
| Compound ID | Cell Lines | Biological Activity (IC50) |
| Compound 9 | Hematological cancer cell lines | 0.57–65.32 μM nih.govunibo.itnih.gov |
| Compound 13 | HT29 (solid tumor) | 0.006 µM nih.govunibo.itnih.govresearchgate.net |
| Compound 14 | Solid tumor lines | 0.0015–0.469 µM nih.govunibo.itnih.govresearchgate.net |
| Compound 6ag | HepG2, HeLa, CNE1, A549 | 16.5-18.7 μM nih.gov |
This table summarizes the cytotoxic activities (IC50) of novel tryptamine derivatives against various cancer cell lines.
Structure-Guided Derivative Design
Structure-guided design, incorporating techniques like molecular docking, plays a crucial role in the development of this compound derivatives. nih.govnih.gov By simulating the interaction between the synthesized compounds and their biological targets, researchers can understand the molecular basis of their activity and design more potent and selective inhibitors. nih.gov
For instance, molecular docking studies of cinnamic acid-tryptamine hybrids with cholinesterase enzymes revealed that these compounds can bind to important sites on the enzymes. nih.govnih.gov Kinetic and molecular modeling studies showed that the most potent compounds, such as 5b and 5q , act as mixed-type inhibitors, interacting with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE and BChE. nih.govnih.gov Similarly, docking studies for the highly potent BChE inhibitor compound 7d indicated that it also binds to both the CAS and PAS of the enzyme. nih.gov This dual binding capability is a key feature for effective cholinesterase inhibition and provides a structural framework for designing future derivatives with enhanced therapeutic potential for conditions like Alzheimer's disease. nih.govnih.gov
Biological Activities and Pharmacological Potential
Antimicrobial Properties
The compound exhibits notable effects against various microbial pathogens, including bacteria and fungi. This antimicrobial capacity is a key aspect of its function as a phytoalexin, a compound produced by plants as a defense mechanism against infection. smolecule.comfrontiersin.org
Cinnamoyl tryptamine (B22526) has shown inhibitory activity against several bacterial species. In studies related to plant pathology, it has been effective against Burkholderia glumae and Xanthomonas sp., with IC₅₀ values (the concentration required to inhibit 50% of growth) ranging from 2.45 to 41.09 μg/ml. frontiersin.org Additionally, various derivatives and related cinnamoyl amides have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.gov For instance, certain cinnamoyl-drug hybrid derivatives show significant zones of inhibition against S. aureus. nih.gov The antibacterial potential of the broader class of cinnamoyl amides and cinnamic acids has been confirmed across multiple studies, highlighting the importance of this chemical scaffold in developing new antimicrobial agents to combat drug-resistant strains. nih.govresearchgate.net
Table 1: Antibacterial Activity of Cinnamoyl Tryptamine
| Bacterium | Measurement | Result | Reference |
|---|---|---|---|
| Burkholderia glumae | IC₅₀ | 2.45 - 41.09 µg/ml | frontiersin.org |
| Xanthomonas sp. | IC₅₀ | 2.45 - 41.09 µg/ml | frontiersin.org |
| Staphylococcus aureus | Zone of Inhibition | 12-15 mm (for a related ester derivative) | nih.gov |
The compound's antifungal properties are well-documented. This compound inhibits the mycelial growth of Bipolaris oryzae, the fungus responsible for brown spot disease in rice, with an IC₅₀ value of 26.92 μg/ml. frontiersin.org It is also recognized as a phytoalexin that rice plants produce in response to fungal infections. smolecule.comresearchgate.net Furthermore, this compound and its derivatives have been evaluated for their activity against the opportunistic human pathogen Candida albicans. researchgate.netresearchgate.net Studies on various cinnamoyl amides have confirmed their potential to inhibit the growth and biofilm formation of C. albicans, a significant factor in its virulence. nih.govuniroma1.itnih.gov
Table 2: Antifungal Activity of this compound
| Fungus | Measurement | Result | Reference |
|---|---|---|---|
| Bipolaris oryzae | IC₅₀ (Mycelial Growth) | 26.92 µg/ml | frontiersin.org |
| Candida albicans | Inhibition Zone | 11-14 mm (for a related amide derivative) | nih.gov |
Given its role as a naturally occurring phytoalexin in plants like rice and its proven efficacy against plant pathogens, this compound holds considerable potential for agricultural use. smolecule.comfrontiersin.orgacs.org Plants synthesize and accumulate phenylamides like this compound in response to pathogen attacks, forming a chemical defense barrier. frontiersin.orgresearchgate.net Its demonstrated inhibitory effects against fungi such as Bipolaris oryzae and bacteria like Burkholderia glumae and Xanthomonas sp. underscore its suitability as a potential natural pesticide or a lead compound for developing new agrochemicals. frontiersin.org The biosynthesis of these compounds in crops suggests a natural and sustainable pathway for enhancing plant resistance to diseases. acs.org
Cholinesterase Inhibition
This compound and its synthetic hybrids have emerged as significant inhibitors of cholinesterases, enzymes critical to the functioning of the nervous system. This inhibitory action has profound implications for the management of neurodegenerative disorders. smolecule.com
Research has focused on synthetic hybrids of cinnamic acid and tryptamine as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Studies have revealed that different this compound derivatives can exhibit varied inhibitory profiles. Some hybrids show a selective and potent inhibition of BChE, with one compound (7d) reporting an IC₅₀ value of 0.55 µM, which is significantly more potent than the standard drug donepezil (B133215) (IC₅₀ = 7.79 µM). nih.gov Other series of hybrids have been developed as dual inhibitors, targeting both AChE and BChE. nih.gov For example, compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) was the most potent against AChE (IC₅₀ = 11.51 μM), while (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) was most effective against BChE (IC₅₀ = 1.95 μM). nih.gov
Table 3: Cholinesterase Inhibition by this compound Hybrids
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid 7d | BChE | 0.55 ± 0.04 | nih.gov |
| Donepezil (Standard) | BChE | 7.79 ± 0.81 | nih.gov |
| Hybrid 5q | AChE | 11.51 | nih.gov |
| Hybrid 5b | BChE | 1.95 | nih.gov |
The inhibition of AChE and BChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to restore the levels of acetylcholine in the brain, which are depleted in patients. nih.govmdpi.commdpi.com The demonstrated ability of this compound hybrids to inhibit these enzymes makes them promising candidates for the development of new treatments for such neurodegenerative conditions. smolecule.comnih.govnih.gov Molecular docking and kinetic studies have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govnih.gov This dual binding mode suggests a comprehensive inhibitory mechanism, further enhancing their therapeutic potential for complex diseases like Alzheimer's. nih.govresearchgate.net
Skin Whitening Efficacy
N-(trans-cinnamoyl)tryptamine has demonstrated significant potential as a skin-whitening agent due to its ability to inhibit the production of melanin (B1238610). smolecule.comresearchgate.netnih.gov Melanin synthesis is primarily controlled by the enzyme tyrosinase, which catalyzes the rate-limiting step in the pathway. researchgate.netmdpi.com The inhibition of this enzyme is a key strategy for developing agents that treat hyperpigmentation. researchgate.net
In studies using murine B16-F10 melanoma cells, N-(trans-cinnamoyl)tryptamine, isolated from the roots of Oryza sativa L. (rice), showed a strong inhibitory effect on melanin production. nih.govtandfonline.com It effectively inhibited the production of extracellular melanin in a dose-dependent manner and also demonstrated high inhibitory potential against mushroom tyrosinase activity. tandfonline.com These findings suggest that the compound could be a valuable natural ingredient for skin lightening. researchgate.nettandfonline.com
The table below summarizes the inhibitory concentrations (IC₅₀) found in one study. tandfonline.com
| Activity Assessed | Compound | IC₅₀ Value |
| Extracellular Melanin Production Inhibition | N-(trans-cinnamoyl)tryptamine | 19.6 µM |
| Mushroom Tyrosinase Activity Inhibition | N-(trans-cinnamoyl)tryptamine | 0.26 mM |
Data sourced from Cho et al., 2014.
Given its demonstrated efficacy in inhibiting melanin production, this compound is being actively investigated as a functional ingredient in cosmetic formulations for skin whitening. smolecule.comresearchgate.net The demand for effective and safe natural ingredients to lighten skin has driven research into compounds like this compound. researchgate.net To this end, sustainable and scalable production methods are being developed. A two-step, flow-based chemo-enzymatic synthesis has been created for the multi-gram preparation of selected cinnamoyl tryptamines, explicitly labeling them as potential cosmetic ingredients. unimi.itresearchgate.netvapourtec.com This process highlights the commercial interest in its application within the cosmetics industry. vapourtec.com
Anti-proliferative and Antitumor Activities of Derivatives
Derivatives of tryptamine and cinnamic acid have been evaluated for their anti-proliferative activities against a range of human cancer cell lines. These studies aim to develop new and effective antitumor agents. mdpi.comjksus.org
Tryptamine-geldanamycin hybrids were tested for cytotoxicity against human breast carcinoma (MCF-7 ), human cervical carcinoma (HeLa ), and human hepatocellular carcinoma (HepG2 ) cell lines. japsonline.com One derivative, compound 3 , showed its strongest cytotoxicity against MCF-7 and HepG2 cells. japsonline.com Similarly, a phosphomolybdate-based organic-inorganic hybrid solid was tested against MCF-7 , human lung cancer (A549 ), and HepG2 cells, showing considerable inhibitory effects. nih.gov Other research has focused on benzimidazole (B57391) derivatives, with some compounds showing potent cytotoxic action against A549 , HepG2 , and gastric cancer (MGC-803 ) cell lines. jksus.org
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against several cancer cell lines.
| Derivative Type | Compound | Cell Line | IC₅₀ (µM) |
| Tryptamine-geldanamycin Hybrid | Compound 2 | MCF-7 | 105.62 (µg/ml) |
| HepG2 | 124.57 (µg/ml) | ||
| Tryptamine-geldanamycin Hybrid | Compound 3 | MCF-7 | 82.50 (µg/ml) |
| HepG2 | 114.35 (µg/ml) | ||
| Phosphomolybdate Hybrid | Compound 1 | HepG2 | 33.79 |
| A549 | 25.17 | ||
| MCF-7 | 32.11 | ||
| Benzimidazole Derivative | se-182 | HepG2 | 15.58 |
| A549 | 15.80 | ||
| Halogenated Benzofuran (B130515) Derivative | Compound 7 | A549 | 6.3 |
| HepG2 | 11 | ||
| Halogenated Benzofuran Derivative | Compound 8 | HepG2 | 3.8 |
| A549 | 3.5 |
Data sourced from multiple studies. jksus.orgjapsonline.comnih.govmdpi.com
The antitumor effects of these derivatives are often linked to their ability to interfere with the cancer cell cycle and induce programmed cell death (apoptosis). nih.govresearchgate.net
For example, a phosphomolybdate hybrid was found to mediate its anti-proliferative activity by arresting the cell cycle. nih.gov It caused S phase arrest in A549 and HepG2 cells, and G2/M phase arrest in MCF-7 cells. nih.gov The study suggested that both apoptosis and necrosis pathways ultimately led to cancer cell death. nih.gov Similarly, a cinnamic acid derivative, 53f , was shown to arrest cell progression in the G1 phase and enhance apoptosis in A549 cells, which was associated with the regulation of Bax/Bcl-2 expression. mdpi.com
Synthetic tryptanthrin (B1681603) derivatives, which also incorporate a tryptamine-related structure, were found to cause S-phase arrest in hepatocellular carcinoma cells and induce caspase-dependent apoptosis. nih.gov Other halogenated benzofuran derivatives have also been shown to induce apoptosis in a caspase-dependent manner in HepG2 and A549 cells. mdpi.com These derivatives were also found to affect the cell cycle, with one compound inducing G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com The induction of apoptosis is a key mechanism for many chemotherapeutic agents, as it eliminates damaged or cancerous cells. patsnap.com
Inhibition of Specific Biological Targets (e.g., Hexokinase 2)
This compound has been identified as an inhibitor of Hexokinase 2 (HK2), a key enzyme in glycolysis that is often overexpressed in cancer cells. A study focused on discovering new HK2 inhibitors synthesized a series of this compound derivatives and evaluated their activity. One specific derivative, labeled as compound 7l, demonstrated significant inhibitory potential against HK2 with an IC50 value of 7.8 μM. This finding highlights the potential of the this compound scaffold in developing targeted anti-cancer agents by disrupting tumor cell metabolism. The mechanism of action for these compounds is suggested to be competitive with ATP, a key substrate for the enzyme.
| Compound | Structure | HK2 IC50 (μM) |
|---|---|---|
| Derivative 7l | This compound derivative | 7.8 |
Other Reported Biological Activities of Related Cinnamic Acid/Tryptamine Derivatives
Antioxidant Activity
Derivatives of cinnamic acid and tryptamine have shown notable antioxidant properties. In one study, ferulic acid-tryptamine hybrids were synthesized and evaluated for their ability to scavenge free radicals. The results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays indicated that these hybrids possess potent antioxidant activity. Specifically, certain derivatives showed higher radical scavenging ability than the reference compound, Trolox. Another study on novel cinnamoyl amides of amino acids also confirmed the antioxidant potential of this class of compounds.
| Assay | Observation |
|---|---|
| DPPH Radical Scavenging | Significant activity observed, with some derivatives outperforming Trolox. |
| ABTS Radical Scavenging | Potent activity demonstrated, indicating strong antioxidant potential. |
Anti-inflammatory Properties
The anti-inflammatory potential of ferulic acid-tryptamine derivatives has been investigated. Research has shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests that these derivatives could serve as a basis for developing new anti-inflammatory agents.
Anti-atherosclerosis Activity
The antioxidant properties of ferulic acid-tryptamine hybrids contribute to their potential anti-atherosclerosis activity. Atherosclerosis is closely linked to the oxidation of low-density lipoprotein (LDL). Studies have shown that these hybrid compounds can effectively inhibit copper-mediated LDL oxidation, a key event in the development of atherosclerotic plaques. This suggests a protective role against the progression of atherosclerosis.
Alpha-Glucosidase Inhibition
Certain derivatives of ferulic acid and tryptamine have been identified as inhibitors of alpha-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. The study revealed that some of the synthesized hybrids exhibited moderate to potent inhibitory activity against α-glucosidase, indicating their potential as leads for the development of new anti-diabetic drugs.
Anti-malarial Activity
Cinnamic acid-tryptamine hybrids have emerged as a promising class of anti-malarial agents. A study exploring these hybrids found that they exhibited potent in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several of the synthesized compounds displayed IC50 values in the low micromolar range, with one derivative showing an IC50 of 1.9 μM. This indicates that the cinnamic acid-tryptamine scaffold is a valuable starting point for the design of new and effective anti-malarial drugs.
| Compound | Target | IC50 (μM) |
|---|---|---|
| Cinnamic acid-tryptamine hybrid | Plasmodium falciparum (W2 strain) | 1.9 |
Inhibition of Protein Tyrosine Kinases (e.g., EGFR)
The this compound scaffold has emerged as a structure of interest in the investigation of protein tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). While direct inhibitory data for this compound itself is not extensively detailed in the reviewed literature, significant research into closely related cinnamoyl derivatives, such as N-trans-cinnamoyltyramine (NTCT), provides strong evidence for the potential of this chemical class to interact with and inhibit EGFR.
Protein tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, differentiation, and metabolism. The dysregulation of these enzymes, especially the overexpression or mutation of EGFR, is a well-established driver in the development and progression of various cancers. mdpi.com Consequently, the development of EGFR inhibitors is a key strategy in oncology.
Research has demonstrated that N-trans-cinnamoyltyramine, a compound structurally analogous to this compound, is capable of inhibiting protein tyrosine kinases, including EGFR. mdpi.comresearchgate.net A study by Park and Schoene first reported on the synthesis of N-coumaroyltyramine (an alternative name for N-trans-cinnamoyltyramine) and its ability to suppress the growth of human transformed cells by inhibiting protein tyrosine kinases, with EGFR being a specified target. researchgate.netnih.gov This foundational research highlights the potential of the cinnamoyl amide structure to function as an EGFR inhibitor.
Further investigations into other synthetic derivatives built upon the cinnamoyl framework have yielded potent EGFR inhibitors. For instance, a series of 6-cinnamoyl-4-arylaminothienopyrimidines has been synthesized and evaluated for their anticancer activities. mdpi.com Specific compounds from this series demonstrated significant in vitro antiproliferative activity against A549 and HeLa cancer cell lines, with IC₅₀ values in the nanomolar range, which were superior to the reference drug erlotinib. mdpi.com Notably, the most effective of these compounds were also found to inhibit the phosphorylation of EGFR in HeLa cells, confirming their mechanism of action. mdpi.com
While the precise inhibitory concentration (IC₅₀) of this compound against EGFR is not available in the reviewed scientific literature, the data from related compounds strongly support the potential for this molecule to exhibit similar inhibitory properties. The collective findings suggest that the cinnamoyl moiety is a valuable pharmacophore for the design of novel EGFR inhibitors.
Inhibitory Activity of Cinnamoyl Derivatives against Cancer Cell Lines and EGFR
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Target | Reference |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e) | A549 | 0.04 | EGFR | mdpi.com |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e) | HeLa | 0.004 | EGFR | mdpi.com |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59g) | HeLa | 0.033 | EGFR | mdpi.com |
| Erlotinib (Reference Drug) | A549 | 3.80 | EGFR | mdpi.com |
| Erlotinib (Reference Drug) | HeLa | 7.48 | EGFR | mdpi.com |
| N-trans-cinnamoyltyramine (NTCT) | - | Not Specified | EGFR | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies
Influence of Substituent Groups on Biological Efficacy
The biological activity of cinnamoyl tryptamine (B22526) derivatives is significantly influenced by the nature and position of substituent groups on both the cinnamoyl and tryptamine moieties.
For instance, in the context of antimicrobial activity, the type of substituent on the cinnamoyl ring plays a critical role. Studies on various cinnamic acid derivatives have shown that electron-withdrawing groups on the cinnamoyl nucleus can enhance antifungal activity. researchgate.net Specifically, amides derived from hydroxycinnamic acids have demonstrated notable antibacterial properties, with the oxygen atom at the C-4' position (as a free hydroxyl or alkoxy group) and the nitrogen atom at C-1 being important for potency and selectivity. mdpi.com
In the realm of antiproliferative activity, modifications to the cinnamoyl portion have yielded potent compounds. For example, the introduction of specific substituents has led to derivatives with significant anticancer effects. One study found that (E)–3–(4–fluorophenyl)–N–(4–fluorophenylsulfonyl)acrylamide and (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamide exhibited notable anticancer activity. mdpi.com Another derivative, (E)–3–(benzo[d] researchgate.netresearchgate.netdioxol–5–yl)–N–(phenylsulfonyl)acrylamide, displayed high antiproliferative activity against human breast cancer cells. mdpi.com
The tryptamine scaffold also offers opportunities for modification. In a series of novel tryptamine derivatives synthesized for antitumor activity, the attachment of different moieties to the tryptamine nitrogen or indole (B1671886) ring resulted in varied cytotoxic profiles against different cancer cell lines. mdpi.com For example, linking the tryptamine scaffold to an azelayl moiety maintained biological activity, with specific derivatives showing selective effects against various leukemia and solid tumor cell lines. mdpi.com
The following table summarizes the influence of various substituents on the biological efficacy of cinnamoyl tryptamine and related derivatives.
| Derivative Class | Substituent/Modification | Effect on Biological Efficacy | Target |
| Cinnamic Acid Amides | Electron-withdrawing groups on the cinnamoyl nucleus | Enhanced antifungal activity | Fungi |
| Hydroxycinnamoyl Amides | Oxygen at C-4' and Nitrogen at C-1 | Important for antibacterial potency and selectivity | Mycobacterium tuberculosis |
| Cinnamamide Derivatives | (E)–3–(4–fluorophenyl)–N–(4–fluorophenylsulfonyl)acrylamide | Significant anticancer effect | Mouse melanoma B16–F10 cells |
| Cinnamamide Derivatives | (E)–3–(benzo[d] researchgate.netresearchgate.netdioxol–5–yl)–N–(phenylsulfonyl)acrylamide | High antiproliferative activity | Human breast cancer MCF-7 cells |
| Tryptamine-Azelayl Hybrids | Varies | Maintained biological activity with selective cytotoxicity | Leukemia and solid tumor cell lines |
Relationship Between Chemical Structure and Cholinesterase Inhibition
This compound hybrids have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathogenesis of Alzheimer's disease. The tryptamine and cinnamoyl components of these hybrids can interact with the catalytic and peripheral anionic sites of AChE, making them promising dual-binding inhibitors. researchgate.net
A study on a series of cinnamic acid-tryptamine hybrids revealed that specific substitutions on the cinnamoyl ring significantly impact inhibitory activity. For instance, the compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide was identified as the most potent AChE inhibitor in its series. researchgate.net This suggests that methoxy (B1213986) groups on the phenyl ring of the cinnamoyl moiety contribute favorably to AChE inhibition.
Kinetic and molecular modeling studies have confirmed that these hybrid compounds can simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both AChE and BChE. researchgate.net The indole motif of the tryptamine portion is designed to bind to the PAS, while other parts of the molecule can interact with the CAS. rug.nl
The table below presents data on the cholinesterase inhibitory activity of selected this compound derivatives.
| Compound | Modification | AChE Inhibition (IC₅₀) | BChE Inhibition (IC₅₀) |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | 3,4-dimethoxy substitution on cinnamoyl ring | 11.51 μM | Not specified |
| Tryptamine-derived carbamates (general) | Dibenzyl groups | Single-digit nanomolar range for BuChE | Generally less potent for AChE |
It is noteworthy that in some series of tryptamine derivatives, the inhibition of BChE is more pronounced than that of AChE. frontiersin.org This is considered a valuable therapeutic feature, as BChE levels remain high in the advanced stages of Alzheimer's disease, unlike AChE levels, which decrease. rug.nl
SAR in Antimicrobial Activities
The cinnamoyl moiety is a well-known pharmacophore with antimicrobial properties. When incorporated into a tryptamine structure, the resulting hybrid's antimicrobial activity is influenced by the specific substituents on the cinnamoyl ring and the nature of the amide or ester linkage.
Studies on synthetic cinnamides and cinnamates have provided insights into the structural requirements for antimicrobial efficacy. For instance, among a series of cinnamates, butyl cinnamate (B1238496) was found to be the most potent antifungal agent, suggesting that the length of the alkyl chain in the ester group influences activity. mdpi.com In general, ester derivatives of cinnamic acid have been observed to be more bioactive against fungi than the corresponding amide derivatives. mdpi.com
For antibacterial activity, different structural features appear to be important. 4-isopropylbenzylcinnamide was identified as a potent antibacterial agent, indicating that the presence of an isopropyl group on the benzylamide portion enhances activity. mdpi.com
The table below summarizes the SAR findings for the antimicrobial activity of cinnamoyl derivatives.
| Compound Class | Key Structural Feature | Antimicrobial Activity | Target Organism |
| Cinnamic Acid Esters | Butyl ester | Most potent antifungal | Candida species, Aspergillus flavus, Penicillium citrinum |
| Cinnamic Acid Esters | Ethyl and methyl esters | Bioactive, but less potent than butyl ester | Fungi |
| Cinnamic Acid Amides | 4-isopropylbenzylamide | Potent antibacterial | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa |
Molecular docking simulations have suggested that these compounds may exert their antimicrobial effects by targeting specific enzymes in the microorganisms, such as histone deacetylases in Candida albicans and fatty acid biosynthesis enzymes in Staphylococcus aureus. mdpi.com
SAR in Antiproliferative Activities of Derivatives
The antiproliferative activity of this compound derivatives is a promising area of research, with SAR studies guiding the development of more potent and selective anticancer agents. The core structure allows for extensive modification, and the nature of these modifications has a profound impact on cytotoxicity.
In one study, a series of cinnamoyl derivatives were evaluated for their ability to inhibit p300 histone acetyltransferase (HAT), an enzyme implicated in cancer. nih.gov The compound 2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone (B13910832) was identified as a selective p300 inhibitor, and subsequent SAR studies on related structures helped to elucidate the chemical features necessary for activity. nih.gov
Another study focused on trioxatriangulene derivatives, which are known DNA intercalators. By synthesizing a large library of these compounds with various side chains, researchers were able to identify derivatives with potent antiproliferative activity against triple-negative breast cancer and colorectal cancer cell lines. rsc.org The results indicated that the nature of the side chains significantly influenced the potency, with one derivative, 6l (R = –C₄H₉, R′ = –C₂H₄N(Me)₂), emerging as the most potent inhibitor. rsc.org
The table below highlights key SAR findings related to the antiproliferative activities of cinnamoyl and related derivatives.
| Derivative Class | Key Structural Feature | Antiproliferative Activity (IC₅₀) | Cell Line |
| Cinnamamide Hybrids | (E)–3–(4–fluorophenyl)–N–(4–fluorophenylsulfonyl)acrylamide | 0.8 µg/mL | Mouse melanoma B16–F10 |
| Cinnamamide Hybrids | (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamide | 1.2 µg/mL | Mouse melanoma B16–F10 |
| Cinnamamide Hybrids | (E)–3–(benzo[d] researchgate.netresearchgate.netdioxol–5–yl)–N–(phenylsulfonyl)acrylamide | 0.17 µg/mL | Human breast cancer MCF-7 |
| Trioxatriangulene Derivatives | Compound 6l (R = –C₄H₉, R′ = –C₂H₄N(Me)₂) | 18 ± 3 nM | MDA-MB-231 (breast cancer) |
| Trioxatriangulene Derivatives | Compound 6l (R = –C₄H₉, R′ = –C₂H₄N(Me)₂) | 32 ± 14 nM | HCT-116 (colorectal cancer) |
These studies underscore the importance of systematic structural modification in optimizing the antiproliferative profile of this compound-related compounds.
Binding Affinity and Agonistic Nature at Serotonin (B10506) Receptors (General Tryptamine Context)
While specific data on the direct interaction of this compound with serotonin receptors is limited, the tryptamine scaffold is a well-established pharmacophore for these receptors. The structure-activity relationships of tryptamine derivatives at serotonin receptors, particularly the 5-HT₂A receptor, provide a valuable framework for predicting the potential activity of this compound.
In general, tryptamine derivatives exhibit varying affinities for different serotonin receptor subtypes. mdpi.com For the 5-HT₂A receptor, SAR studies have focused on three main parts of the tryptamine molecule: the indole ring, the ethylamine (B1201723) side chain, and the terminal nitrogen atom. biomolther.org
Substitutions on the indole ring can significantly affect binding affinity. Oxygen-containing substituents on the larger benzene (B151609) ring of the indole nucleus tend to have a positive influence on affinity for the 5-HT₂A receptor. researchgate.netnih.gov Conversely, alkyl substituents on the smaller pyrrole (B145914) ring have a negative influence. researchgate.netnih.gov
Modifications to the terminal nitrogen atom also play a crucial role. For instance, the presence of allyl groups attached to the nitrogen atom of the ethylamine side chain has been shown to exert a negative influence on 5-HT₂A receptor affinity. researchgate.netnih.gov
The functional activity of these derivatives often correlates with their binding affinity, suggesting an agonistic nature at the 5-HT₂A receptor. researchgate.netnih.gov
The table below summarizes the general SAR of tryptamine derivatives at the 5-HT₂A receptor.
| Modification Site | Substituent Type | Effect on 5-HT₂A Receptor Affinity |
| Indole Ring (Benzene portion) | Oxygen-containing groups | Positive |
| Indole Ring (Pyrrole portion) | Alkyl groups | Negative |
| Terminal Nitrogen | Allyl groups | Negative |
These general principles can help to inform the design of this compound derivatives with specific serotonin receptor profiles.
Future Directions and Research Gaps
Elucidation of Comprehensive Pharmacological Profiles
Cinnamoyl tryptamine (B22526), a phenylamide formed from the conjugation of tryptamine and cinnamic acid, has demonstrated a range of biological activities. smolecule.com However, current understanding of its pharmacological profile is not exhaustive, presenting a clear need for further investigation. Initial studies have identified several key properties, including antimicrobial effects and the inhibition of cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. smolecule.com Research has shown that cinnamoyl tryptamine and its derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in the management of neurodegenerative diseases. nih.govnih.gov Additionally, some hydroxycinnamoyl (HC) tryptamines have been noted for their antioxidant and anti-inflammatory activities. nih.gov The compound's potential as a skin-whitening agent, attributed to its ability to inhibit melanin (B1238610) production, has also been a subject of recent studies. smolecule.comresearchgate.net
A comprehensive pharmacological profile would require systematic screening against a wider array of biological targets. Future research should aim to quantify its effects across various receptor systems and enzymatic pathways to uncover new potential therapeutic applications.
Table 1: Summary of Investigated Pharmacological Activities of this compound and Derivatives| Pharmacological Activity | Key Research Findings | References |
|---|---|---|
| Cholinesterase Inhibition |
| nih.govnih.govresearchgate.net |
| Antimicrobial Properties |
| smolecule.comnih.govmdpi.com |
| Antioxidant & Anti-inflammatory Activity |
| nih.govfrontiersin.org |
| Skin-Whitening Effects |
| smolecule.comresearchgate.net |
In-depth Mechanistic Investigations of Biological Activities
While the inhibition of cholinesterases by this compound hybrids has been established, the precise molecular interactions require deeper investigation. Kinetic and molecular modeling studies suggest that certain derivatives interact with both the catalytic active site and the peripheral anionic site of AChE and BChE, indicating a dual binding mechanism. nih.govnih.gov However, the specific contributions of the tryptamine and cinnamoyl moieties to this binding affinity and selectivity are not fully understood.
In the context of its role in plants, this compound is a key intermediate in the biosynthesis of other defense compounds. nih.govfrontiersin.org For instance, in barley infected with the fungus Fusarium culmorum, deuterium-labeled this compound was shown to be effectively incorporated and oxidized to form triticamides A and B (cinnamoyl-9-hydroxy-8-oxotryptamine and cinnamoyl-8-oxotryptamine, respectively), which possess antimicrobial properties. nih.gov Similarly, in rice, it acts as a phytoalexin against fungal pathogens. mdpi.com Further research is needed to fully map these biosynthetic pathways and understand the regulatory enzymes involved, such as the tryptamine hydroxycinnamoyltransferases. nih.gov
Exploration of Novel Synthetic Pathways for Enhanced Production
The production of this compound and its derivatives has been achieved through various methods, each with distinct advantages and limitations. Traditional chemical synthesis often involves the acylation of tryptamine with cinnamoyl chloride, a straightforward but potentially low-yielding method that requires careful optimization. smolecule.com
More advanced and sustainable methods are being explored to improve efficiency and yield. Chemo-enzymatic processes, particularly those utilizing flow chemistry, represent a significant step forward. researchgate.netvapourtec.com One such method employs an immobilized acyl transferase from Mycobacterium smegmatis for the rapid and efficient synthesis of cinnamoyl tryptamines. researchgate.net Another innovative approach involves metabolic engineering. Researchers have successfully engineered Escherichia coli to produce N-cinnamoyl tryptamine directly from glucose by introducing genes for enzymes like tryptophan decarboxylase and phenylalanine ammonia (B1221849) lyase. nih.gov This biosynthetic route achieved a production of approximately 110.6 mg/L. nih.gov Further exploration of biocatalysts, metabolic pathway engineering, and optimization of flow chemistry parameters could lead to more scalable and cost-effective production methods.
Table 2: Comparison of Synthetic Pathways for this compound| Synthetic Pathway | Description | Advantages | Challenges/Gaps for Research | References |
|---|---|---|---|---|
| Traditional Acylation | Reaction of tryptamine with cinnamoyl chloride, often in the presence of a base. |
|
| smolecule.comnih.gov |
| Chemo-enzymatic Flow Synthesis | A two-step process using an immobilized palladium catalyst followed by an immobilized enzyme (acyl transferase) in a continuous flow system. |
|
| researchgate.netvapourtec.com |
| Metabolic Engineering (Biosynthesis) | Engineering microorganisms like E. coli with the necessary enzymatic pathways to synthesize the compound from a simple carbon source like glucose. |
|
| nih.gov |
Development of this compound-Based Therapeutic Agents
The dual inhibition of AChE and BChE by this compound hybrids makes them promising candidates for the development of multi-target directed ligands (MTDLs) for neurodegenerative disorders such as Alzheimer's disease. nih.govfrontiersin.org The pathogenesis of Alzheimer's is complex, involving factors like acetylcholine (B1216132) deficiency and β-amyloid plaque aggregation. nih.gov Compounds that can address multiple aspects of the disease are therefore highly sought after.
Future research should focus on structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity of these hybrids. By systematically modifying the substituents on both the cinnamoyl and tryptamine scaffolds, it may be possible to design novel derivatives with enhanced therapeutic profiles. nih.gov For example, studies have shown that adding chloro or dimethoxy groups to the cinnamic acid portion can significantly affect inhibitory activity against AChE and BChE. nih.gov The development of these compounds as MTDLs could also involve incorporating moieties that target other relevant pathways in neurodegeneration, such as β-secretase inhibition or β-amyloid anti-aggregation activity. nih.gov
Further Studies on the Ecological Role and Plant-Microbe Interactions
The role of this compound as a phytoalexin is a critical aspect of plant defense. nih.govmdpi.com As a member of the hydroxycinnamic acid amides (HCAAs), it contributes to the chemical defense mechanisms of various plants, particularly in the grass family (Poaceae). frontiersin.orgfrontiersin.org These compounds are induced by pathogen infections and other stresses, and their accumulation is linked to enhanced resistance. mdpi.comfrontiersin.orgfrontiersin.org
Significant gaps remain in our understanding of the ecological role of this compound. The full range of pathogens and herbivores it is effective against is not known. Furthermore, the regulation of its biosynthesis in response to environmental cues and its transport within the plant need further elucidation. frontiersin.org Investigating the interplay between this compound production and the plant microbiome could reveal how these microorganisms influence plant defense and resilience. nih.govfrontiersin.orgnotulaebotanicae.ro Understanding these complex plant-microbe interactions could pave the way for novel agricultural strategies that leverage natural plant defenses to improve crop health and reduce reliance on synthetic pesticides. frontiersin.orgmdpi.com
Q & A
Basic: What methodologies are recommended for quantifying cinnamoyl tryptamine in plant tissues under UV-B stress?
To detect and quantify this compound in plant samples, combine liquid chromatography-mass spectrometry (LC-MS) with genetic validation. Use metabolome-wide association studies (mGWAS) to identify genetic loci (e.g., OsMYB44) linked to its biosynthesis. Validate findings via promoter-binding assays (e.g., yeast one-hybrid) and knockout mutants to confirm regulatory roles of transcription factors. Internal standards like deuterated tryptamine derivatives (e.g., Tryptamine-d4) improve quantification accuracy in LC-MS by correcting for matrix effects .
Basic: How can researchers optimize enzymatic synthesis of this compound derivatives in vitro?
Leverage tryptophan decarboxylase (TDC) enzymes, such as those from Bacillus atrophaeus, to catalyze decarboxylation of halogenated tryptophan precursors. Screen for enzymes with broad substrate specificity using UV/Vis spectroscopy and HPLC to monitor reaction kinetics. Adjust pH (6.5–7.5) and cofactor (pyridoxal phosphate) concentrations to enhance catalytic efficiency. For halogenated derivatives, test halogenated tryptophan analogs (e.g., 5-fluoro-tryptophan) as substrates .
Advanced: How does the OsMYB44 transcription factor regulate this compound biosynthesis during UV-B stress in rice?
OsMYB44 directly activates the promoter of OsTSβ, a key gene in tryptamine biosynthesis, under UV-B stress. Methodologically:
- Perform mGWAS to link OsMYB44 to this compound accumulation.
- Validate binding via electrophoretic mobility shift assays (EMSA) or chromatin immunoprecipitation (ChIP) .
- Use RNAi knockdown or CRISPR-Cas9 mutants to disrupt OsMYB44 and observe reduced OsTSβ expression and this compound levels.
- Conduct time-course UV-B exposure experiments to correlate transcriptional activation with metabolite accumulation .
Advanced: How can researchers reconcile contradictions in enzymatic vs. organic synthesis efficiency for tryptamine derivatives?
Contradictions often arise from differences in substrate scope , reaction scalability , and catalytic selectivity . For example:
- Enzymatic routes (e.g., TDC) excel in stereoselectivity but may lack efficiency for non-natural substrates. Use directed evolution to broaden enzyme specificity .
- Organic synthesis (e.g., palladium-catalyzed cross-coupling) offers scalability but requires harsh conditions. Hybrid approaches, such as chemoenzymatic cascades , can merge enzymatic selectivity with chemical steps for halogenation or alkylation .
- Compare yields, purity (via COA ), and environmental impact (e.g., E-factor) to guide method selection .
Advanced: What role does CYP2D6 play in tryptamine metabolism, and how might genetic polymorphisms affect its pharmacological activity?
CYP2D6 competitively metabolizes tryptamine into tryptophol (Ki = 44.6 µM). To study this:
- Use human liver microsomes or recombinant CYP2D6 to measure kinetic parameters (Km, Vmax).
- Test inhibition by quinidine (CYP2D6 inhibitor) to confirm enzyme specificity.
- Analyze single-nucleotide polymorphisms (SNPs) in CYP2D6 (e.g., CYP2D64 allele) via genotyping assays to predict interindividual variability in tryptamine clearance. Implications include altered endogenous tryptamine levels in neurological disorders like Parkinson’s disease .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved for drug discovery?
Employ chiral phase-transfer catalysts (e.g., anionic catalysts) for asymmetric cyclization. For example:
- Optimize bromocyclization of tryptamine derivatives using Rh(II) catalysts to generate 3-bromopyrroloindolines with >90% enantiomeric excess (ee).
- Validate chirality via NMR and X-ray crystallography .
- Apply this method to synthesize complex alkaloids (e.g., (-)-chimonanthine) in ≤4 steps .
Basic: What histochemical techniques are suitable for visualizing tryptamine in neural tissues?
Use formaldehyde-ozone condensation followed by HCl vapor treatment to enhance fluorescence specificity. Key steps:
- Fix tissues with formaldehyde vapor and ozone (0.1–0.3 ppm) to oxidize labile tryptamine adducts.
- Acidify with HCl vapor to shift emission spectra (λmax = 490 nm at pH 1.5 vs. 450 nm at pH 7).
- Differentiate from serotonin or catecholamines via microspectrofluorimetry .
Advanced: How does UV-B-induced this compound accumulation influence rice’s secondary metabolism network?
Integrate transcriptomics and metabolomics to map interactions:
- Profile UV-B-responsive genes (e.g., OsTSβ, OsPAL) via RNA-seq.
- Correlate with metabolite levels (e.g., phenylpropanoids, alkaloids) using LC-MS/MS .
- Construct co-expression networks (e.g., WGCNA) to identify hub genes. Results show this compound synergizes with lignans to enhance UV-B tolerance .
Basic: What precautions are critical when handling tryptamine derivatives in laboratory settings?
- Avoid inhalation or skin contact; use fume hoods and Nitrile gloves .
- Confirm purity (>98%) via certificates of analysis (COA) and NMR .
- Store at -20°C under inert gas (argon) to prevent oxidation. Dispose via incineration per EPA guidelines .
Advanced: What computational tools predict CYP2D6-tryptamine binding dynamics for drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
